1-(4-Bromo-2-chlorophenyl)cyclopropan-1-aminehydrochloride
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Overview
Description
1-(4-bromo-2-chlorophenyl)cyclopropan-1-amine hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with bromine and chlorine atoms. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromo-2-chlorophenyl)cyclopropan-1-amine hydrochloride typically involves a multi-step process:
Bromination and Chlorination: The starting material, benzene, undergoes bromination and chlorination to form 4-bromo-2-chlorobenzene.
Cyclopropanation: The 4-bromo-2-chlorobenzene reacts with cyclopropane boronic acid in the presence of a suitable catalyst to form 1-(4-bromo-2-chlorophenyl)cyclopropane.
Amination: The cyclopropane derivative is then subjected to amination to introduce the amine group, resulting in 1-(4-bromo-2-chlorophenyl)cyclopropan-1-amine.
Hydrochloride Formation: Finally, the amine compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromo-2-chlorophenyl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The amine group can undergo oxidation to form corresponding imines or reduction to form secondary amines.
Cyclopropane Ring Opening: The cyclopropane ring can be opened under acidic or basic conditions to form linear or branched products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or organolithium compounds are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
Substitution: Products include derivatives with various functional groups replacing bromine or chlorine.
Oxidation: Products include imines or nitriles.
Reduction: Products include secondary amines or amides.
Scientific Research Applications
1-(4-bromo-2-chlorophenyl)cyclopropan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(4-bromo-2-chlorophenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropane ring provides rigidity, enhancing binding affinity and specificity. The bromine and chlorine substituents influence the compound’s electronic properties, affecting its reactivity and interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)cyclopropan-1-amine hydrochloride
- 1-(4-bromophenyl)cyclopropan-1-amine hydrochloride
- 1-(4-fluoro-2-chlorophenyl)cyclopropan-1-amine hydrochloride
Uniqueness
1-(4-bromo-2-chlorophenyl)cyclopropan-1-amine hydrochloride is unique due to the presence of both bromine and chlorine substituents on the phenyl ring. This dual substitution enhances its reactivity and provides distinct electronic and steric properties compared to similar compounds. These unique features make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H10BrCl2N |
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Molecular Weight |
282.99 g/mol |
IUPAC Name |
1-(4-bromo-2-chlorophenyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H9BrClN.ClH/c10-6-1-2-7(8(11)5-6)9(12)3-4-9;/h1-2,5H,3-4,12H2;1H |
InChI Key |
MJUKQHMDTDWCPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=C(C=C(C=C2)Br)Cl)N.Cl |
Origin of Product |
United States |
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